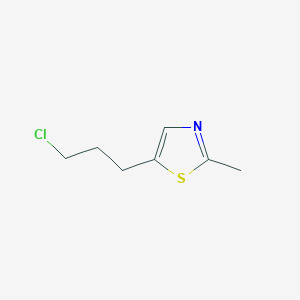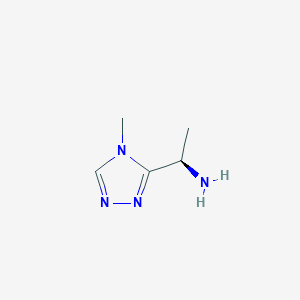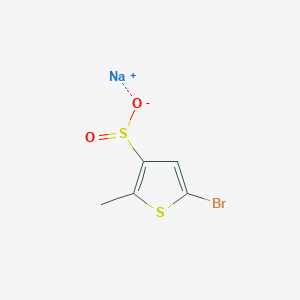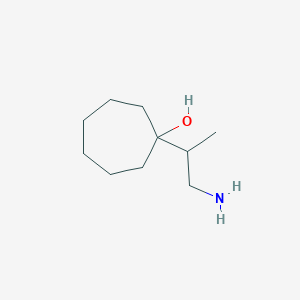![molecular formula C11H12F2O4S B13157647 [[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[4-(difluoromethoxy)-3-methoxyphenyl]methyl}sulfanyl)acetic acid is a chemical compound with the molecular formula C₁₁H₁₂F₂O₄S It is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a sulfanyl acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(difluoromethoxy)-3-methoxyphenyl]methyl}sulfanyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Group:
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Sulfanyl Acetic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[4-(difluoromethoxy)-3-methoxyphenyl]methyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
2-({[4-(difluoromethoxy)-3-methoxyphenyl]methyl}sulfanyl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-({[4-(difluoromethoxy)-3-methoxyphenyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The sulfanyl acetic acid moiety may play a role in modulating the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({[4-(fluoromethoxy)-3-methoxyphenyl]methyl}sulfanyl)acetic acid: Similar structure but with a fluoromethoxy group instead of a difluoromethoxy group.
2-({[4-(methoxy)-3-methoxyphenyl]methyl}sulfanyl)acetic acid: Lacks the difluoromethoxy group, which may affect its chemical and biological properties.
Uniqueness
2-({[4-(difluoromethoxy)-3-methoxyphenyl]methyl}sulfanyl)acetic acid is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups with the sulfanyl acetic acid moiety makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H12F2O4S |
|---|---|
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H12F2O4S/c1-16-9-4-7(5-18-6-10(14)15)2-3-8(9)17-11(12)13/h2-4,11H,5-6H2,1H3,(H,14,15) |
InChI-Schlüssel |
QUNYDUPGYKBXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CSCC(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)



![Methyl 6-aminospiro[2.5]octane-1-carboxylate](/img/structure/B13157599.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)



![(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)
